3-Propoxyazetidine 3-Propoxyazetidine
Brand Name: Vulcanchem
CAS No.: 897019-55-5; 897086-92-9
VCID: VC5475712
InChI: InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3
SMILES: CCCOC1CNC1
Molecular Formula: C6H13NO
Molecular Weight: 115.176

3-Propoxyazetidine

CAS No.: 897019-55-5; 897086-92-9

Cat. No.: VC5475712

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

3-Propoxyazetidine - 897019-55-5; 897086-92-9

Specification

CAS No. 897019-55-5; 897086-92-9
Molecular Formula C6H13NO
Molecular Weight 115.176
IUPAC Name 3-propoxyazetidine
Standard InChI InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3
Standard InChI Key QTINDJCUYRJBAY-UHFFFAOYSA-N
SMILES CCCOC1CNC1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Propoxyazetidine consists of an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—with a propoxy (-OCH2_2CH2_2CH3_3) group attached to the 3-position of the ring. The small ring size induces significant ring strain (approximately 25–30 kcal/mol), which influences its reactivity and conformational flexibility . The propoxy substituent introduces steric bulk and modulates electronic properties through inductive effects.

Table 1: Key Structural Properties of 3-Propoxyazetidine

PropertyValue
Molecular FormulaC6H13NO\text{C}_6\text{H}_{13}\text{NO}
Molecular Weight127.17 g/mol
IUPAC Name3-(Propoxy)azetidine
CAS Registry Number897019-55-5 (hydrochloride salt)
Hybridization of Nsp3sp^3

The nitrogen atom in the azetidine ring adopts an sp3sp^3-hybridized state, contributing to the compound’s basicity. Protonation of the nitrogen forms a hydrochloride salt (e.g., 3-propoxyazetidine hydrochloride, CAS 897019-55-5), which enhances solubility in polar solvents.

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

A common synthetic route involves the alkylation of azetidine precursors. For example, 1-diphenylmethyl-3-hydroxyazetidine can undergo propoxylation using propyl halides under basic conditions . The reaction typically proceeds via an SN2S_N2 mechanism, with the hydroxyl group acting as a nucleophile.

Key Steps :

  • Protection of Azetidine: The nitrogen atom is protected using a diphenylmethyl group to prevent undesired side reactions.

  • Propoxylation: Reaction with propyl bromide in the presence of a base (e.g., K2_2CO3_3) yields 3-propoxy-1-diphenylmethylazetidine.

  • Deprotection: Acidic hydrolysis removes the diphenylmethyl protecting group, yielding 3-propoxyazetidine.

This method achieves moderate yields (60–70%) and requires careful control of reaction conditions to minimize ring-opening side reactions .

Industrial Production

Industrial synthesis optimizes for scalability and cost-efficiency. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times . Catalytic hydrogenation of nitro precursors or reductive amination of ketones represents alternative pathways, though these methods are less commonly reported.

Physicochemical Properties

Solubility and Stability

3-Propoxyazetidine exhibits limited solubility in water (approximately 5 mg/mL at 25°C) but is highly soluble in organic solvents such as dichloromethane and ethanol. The hydrochloride salt form increases aqueous solubility to >50 mg/mL, facilitating its use in biological assays.

Stability studies comparing azetidine ethers to esters reveal superior resistance to hydrolysis. For instance, oxetane and azetidine ethers demonstrate <10% degradation after 24 hours in human plasma, whereas analogous esters hydrolyze completely within 1 hour . This stability underscores their potential as ester isosteres in prodrug design.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 3.70–3.65 (m, 1H, NCH2_2), 3.45–3.40 (m, 2H, OCH2_2), 2.95–2.85 (m, 2H, CH2_2N), 1.60–1.50 (m, 2H, CH2_2CH2_2CH3_3), 0.95 (t, 3H, CH3_3).

  • IR (KBr): 2960 cm1^{-1} (C-H stretch), 1120 cm1^{-1} (C-O-C asymmetric stretch).

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For example, treatment with HCl gas in ethanol generates 3-propoxyazetidine hydrochloride, a stable salt form .

Derivatization for Drug Discovery

The propoxy group serves as a handle for further functionalization. Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups, enhancing biological activity . Recent work demonstrates the incorporation of trifluoromethylpyrimidine motifs without compromising the azetidine ring’s integrity .

Applications in Pharmaceutical Research

Neuroprotective Agents

3-Propoxyazetidine derivatives exhibit neuroprotective effects in Parkinson’s disease models. In SH-SY5Y cells exposed to MPP+, a neurotoxin, treatment with 3-propoxyazetidine analogs:

  • Increased the Bcl-2/Bax ratio by 40%, inhibiting apoptosis.

  • Restored mitochondrial membrane potential by 35%.

  • Reduced caspase-3 activity by 50%.

Antimicrobial Activity

Preliminary studies suggest activity against Gram-positive bacteria (MIC = 8–16 µg/mL), though further optimization is required to improve potency .

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